An In-depth Technical Guide to tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate (CAS 748805-97-2)
An In-depth Technical Guide to tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate (CAS 748805-97-2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, a key building block in modern medicinal chemistry. We will delve into its chemical properties, a detailed synthetic protocol, analytical characterization, and its applications in the development of novel therapeutics, grounded in authoritative references.
Introduction: The Significance of the 1,4-Oxazepane Scaffold
The 1,4-oxazepane motif is recognized as a "privileged scaffold" in medicinal chemistry.[1] This seven-membered heterocycle, containing both oxygen and nitrogen atoms, offers a unique three-dimensional architecture. This structural feature allows for the creation of diverse chemical libraries that can interact with a wide array of biological targets with high affinity and selectivity.[1] The conformational flexibility of the 1,4-oxazepane ring is a key attribute, enabling it to adapt to the binding sites of various proteins.[1] Consequently, derivatives of 1,4-oxazepane have been investigated for a multitude of therapeutic applications.
The inherent value of this scaffold has led to its exploration in numerous therapeutic areas, including the development of selective dopamine D4 receptor ligands for schizophrenia, novel anticonvulsant agents, and potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for inflammatory diseases.[1][2] The subject of this guide, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate, serves as a crucial intermediate for introducing this valuable pharmacophore into more complex drug candidates. The presence of the ketone functionality at the 6-position provides a handle for further chemical modifications, while the tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for controlled, stepwise synthesis.
Physicochemical and Safety Data
A thorough understanding of the physical, chemical, and safety properties of a compound is paramount for its effective and safe use in a research setting.
Chemical and Physical Properties
The key physicochemical properties of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 748805-97-2 | [3][4] |
| Molecular Formula | C₁₀H₁₇NO₄ | [3][4] |
| Molecular Weight | 215.25 g/mol | [3][4] |
| IUPAC Name | tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate | [3] |
| Synonyms | N-Boc-6-oxo-1,4-oxazepane, 4-Boc-1,4-oxazepan-6-one | [3] |
| Appearance | Solid, semi-solid, or liquid | [5] |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [5] |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate is classified with the following hazard statements:
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
The signal word for this compound is "Warning".[5]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Purification
The synthesis of tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate is most effectively achieved through the oxidation of its corresponding alcohol precursor, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. The Dess-Martin periodinane (DMP) oxidation is a particularly suitable method due to its mild reaction conditions, high chemoselectivity, and tolerance of sensitive functional groups like the Boc-protecting group.[5][7]
Experimental Protocol: Dess-Martin Oxidation
This protocol is based on established procedures for the Dess-Martin oxidation of N-protected amino alcohols.[5][8]
Materials:
-
tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate in anhydrous DCM.
-
Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the solid dissolves and the layers become clear.
-
Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet around 1.5 ppm. The protons on the oxazepane ring will appear as multiplets in the range of approximately 3.0 to 4.5 ppm. The specific chemical shifts and coupling patterns will depend on the conformation of the seven-membered ring.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the ketone at around 200-210 ppm. The carbonyl of the Boc group will resonate at approximately 155 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group will appear around 80 ppm and 28 ppm, respectively. The carbons of the oxazepane ring will be observed in the range of 40-75 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
-
A strong absorption band around 1710-1730 cm⁻¹ corresponding to the C=O stretching vibration of the ketone.
-
A strong absorption band around 1680-1700 cm⁻¹ for the C=O stretching of the carbamate (Boc group).
-
C-H stretching vibrations for the aliphatic protons will be observed in the range of 2850-3000 cm⁻¹ .
-
A C-O stretching band for the ether linkage will appear in the region of 1050-1150 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the molecule is expected to be detected as its protonated form [M+H]⁺ or as an adduct with sodium [M+Na]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Applications in Drug Discovery
As a functionalized building block, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The ketone functionality serves as a versatile handle for various chemical transformations, including:
-
Reductive amination: To introduce diverse amine-containing side chains, which can be crucial for modulating pharmacological activity and physicochemical properties.
-
Wittig reaction and related olefination reactions: To introduce carbon-carbon double bonds for further functionalization or as part of a pharmacophore.
-
Grignard and organolithium additions: To introduce new carbon substituents at the 6-position.
The ability to deprotect the Boc group under acidic conditions allows for subsequent modifications at the nitrogen atom, further expanding the synthetic possibilities.
The incorporation of the 1,4-oxazepane scaffold has been shown to be beneficial in the development of:
-
Dopamine D4 Receptor Ligands: The scaffold allows for the precise spatial arrangement of pharmacophoric elements necessary for potent and selective antagonism of the D4 receptor, a key target in the treatment of schizophrenia.[1][2]
-
Anticonvulsant Agents: Certain derivatives have demonstrated promising activity in preclinical models of epilepsy.[1]
-
Anti-inflammatory Agents: Benzo-fused oxazepinones have been identified as potent and selective inhibitors of RIPK1 kinase, a critical mediator of inflammation and cell death.[1]
-
ROCK Inhibitors for Glaucoma: The scaffold has been incorporated into potent inhibitors of Rho-associated protein kinase (ROCK), which play a role in regulating intraocular pressure.[1]
Conclusion
Tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate is a strategically important building block in medicinal chemistry. Its synthesis via the oxidation of the corresponding alcohol is a reliable and scalable process. The presence of both a ketone and a protected amine allows for a high degree of synthetic flexibility, enabling the introduction of the valuable 1,4-oxazepane scaffold into a diverse range of potential drug candidates across multiple therapeutic areas. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its effective application in research and drug development.
References
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Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (URL: [Link])
-
Dess–Martin periodinane - Wikipedia. (URL: [Link])
-
Dess-Martin Periodinane (DMP) - Common Organic Chemistry. (URL: [Link])
-
Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.1–6 - ResearchGate. (URL: [Link])
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New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed. (URL: [Link])
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Dess-Martin Oxidation - Organic Chemistry Portal. (URL: [Link])
- WO2012046882A1 - 1,4-oxazepane derivatives - Google P
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tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate | C10H17NO4 | CID 24865325 - PubChem. (URL: [Link])
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Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological A - Impactfactor. (URL: [Link])
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Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate - ResearchGate. (URL: [Link])
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FTIR spectrum of compound (O) 6 . | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). - ResearchGate. (URL: [Link])
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